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Compound of Interest

Compound Name: N-Ethylmethylamine

Cat. No.: B141332 Get Quote

For Immediate Release

N-Ethylmethylamine (EMA), a secondary aliphatic amine, has emerged as a cornerstone in

the landscape of organic synthesis, providing a versatile and reactive scaffold for the

construction of a wide array of complex molecules. This technical guide offers an in-depth

exploration of the core applications of N-Ethylmethylamine, with a particular focus on its utility

for researchers, scientists, and professionals in drug development and agrochemical

innovation.

Core Properties and Reactivity
N-Ethylmethylamine (CAS: 624-78-2) is a colorless to light yellow liquid characterized by its

nucleophilic nitrogen atom, a feature that underpins its broad reactivity profile.[1][2] Its physical

and chemical properties are summarized in the table below, providing essential data for its

application in synthetic protocols.
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Property Value References

Molecular Formula C₃H₉N [3]

Molecular Weight 59.11 g/mol [3]

Boiling Point 36-37 °C [3][4]

Density 0.688 g/mL at 25 °C [3][4]

pKa of Conjugate Acid 10.9 (at 25 °C) [3]

Appearance Colorless to light yellow liquid [2][3]

Solubility Soluble in water [3]

The lone pair of electrons on the nitrogen atom makes N-Ethylmethylamine a potent

nucleophile, readily participating in a variety of fundamental organic transformations, including

acylation, alkylation, and reductive amination.[1][2]

Key Synthetic Applications
The utility of N-Ethylmethylamine spans a multitude of synthetic strategies, from the formation

of robust amide bonds to the construction of complex tertiary amines.

Reductive Amination
Reductive amination stands as a powerful and widely employed method for the synthesis of

tertiary amines, and N-Ethylmethylamine is a key reactant in this process.[2] This reaction

involves the initial condensation of N-Ethylmethylamine with an aldehyde or ketone to form an

intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.[5]

[6] This one-pot reaction is highly valued for its efficiency and selectivity.[6]

A common reducing agent for this transformation is sodium triacetoxyborohydride

(NaBH(OAc)₃), which is mild enough to not reduce the initial carbonyl compound but is effective

in reducing the intermediate iminium ion.[7]

General Workflow for Reductive Amination:
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General workflow for reductive amination.

Acylation and Amide Bond Formation
The reaction of N-Ethylmethylamine with acylating agents such as acyl chlorides or

anhydrides provides a direct route to the formation of N-ethyl-N-methylamides.[2] This

transformation is fundamental in the synthesis of a vast number of compounds, including

pharmaceuticals and polymers.[2][3] The high nucleophilicity of N-Ethylmethylamine ensures

efficient reaction, often proceeding under mild conditions.[2]

For instance, the reaction with acryloyl chloride yields N-ethyl-N-methylacrylamide, a monomer

used in the synthesis of thermoresponsive polymers.[3][4]

General Workflow for Acylation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b141332?utm_src=pdf-body-img
https://www.benchchem.com/product/b141332?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/role-n-ethylmethylamine-organic-synthesis-chemist-lm
https://www.nbinno.com/article/pharmaceutical-intermediates/role-n-ethylmethylamine-organic-synthesis-chemist-lm
https://grokipedia.com/page/Ethylmethylamine
https://www.benchchem.com/product/b141332?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/role-n-ethylmethylamine-organic-synthesis-chemist-lm
https://grokipedia.com/page/Ethylmethylamine
https://www.lifechempharma.com/product/n-ethylmethylamine/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Acylating Agent
(e.g., Acyl Chloride)

Nucleophilic Acyl Substitution

N-Ethylmethylamine

N-Ethyl-N-methylamide Byproduct
(e.g., HCl)

Click to download full resolution via product page

General workflow for acylation of N-Ethylmethylamine.

Role in Drug Discovery and Development
N-Ethylmethylamine is a valuable building block in the pharmaceutical industry, where its

incorporation into molecular scaffolds can significantly influence the pharmacological properties

of a drug candidate, such as its binding affinity, selectivity, and metabolic stability.[2]

A notable application is in the development of drugs targeting the central nervous system

(CNS).[8] Furthermore, N-Ethylmethylamine has been identified as a promising scaffold for

the development of inhibitors for enzymes like soluble epoxide hydrolase (sEH), which is a

target for anti-inflammatory and anti-hypertensive drugs.[9]

Simplified Drug Discovery Workflow Incorporating N-Ethylmethylamine:
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Role of N-Ethylmethylamine in a drug discovery workflow.

Experimental Protocols
Industrial Scale Synthesis of N-Ethylmethylamine via
Reductive Amination
This protocol describes the industrial-scale synthesis of high-purity N-Ethylmethylamine from

monomethylamine and acetaldehyde.[10]

Materials and Equipment:

250 L hydrogenation autoclave with stirring and heating/cooling systems
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Monomethylamine (40.5 wt% aqueous solution)

Acetaldehyde

Raney nickel catalyst

Sodium hydroxide (aqueous solution)

Hydrogen gas

Fractional distillation column (15-20 theoretical plates)

Procedure:

Charge the 250 L autoclave with 89.5 kg of the monomethylamine solution (36.2 kg

anhydrous), approximately 5.5 kg of Raney nickel, and about 0.65 kg of sodium hydroxide

solution.[10]

Pressurize the system with hydrogen gas and heat the mixture to 65-67 °C.[10]

Introduce 56.3 kg of acetaldehyde into the autoclave over approximately 3.3 hours,

maintaining a hydrogen pressure of around 3 MPa.[10]

After the acetaldehyde addition is complete, maintain the reaction at temperature and under

hydrogen pressure until hydrogen consumption ceases (approximately 1 hour).[10]

Stop the stirring, degas the autoclave, and allow the catalyst to settle.[10]

Withdraw the supernatant liquid and subject it to fractional distillation under atmospheric

pressure.[10]

After removing the light fractions, collect the high-purity N-Ethylmethylamine.[10]

Quantitative Data:
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Parameter Value Reference

Selectivity to N-

Ethylmethylamine

85.6 mol% (with respect to
acetaldehyde)

[10]

Molar Yield of N-

Ethylmethylamine

93% (relative to

monomethylamine)
[10]

| Purity of Final Product | >99.8% |[10] |

Laboratory Scale Synthesis of N-Methylethylamine
This procedure details a laboratory-scale synthesis of N-methylethylamine.[1]

Step A: Synthesis of N-Benzylideneethylamine

In a 2 L three-necked flask equipped with a mechanical stirrer and a thermometer, place 466

g (4.40 moles) of benzaldehyde.[1]

Cool the flask to 5 °C in an ice bath and add 200 g (4.44 moles) of anhydrous ethylamine to

the stirred benzaldehyde at a rate that maintains the temperature below 15 °C

(approximately 50 minutes).[1]

Stir the mixture for an additional 30 minutes at room temperature and then let it stand for 1

hour.[1]

Remove the water by codistillation with 200 ml of benzene.[1]

Purify the resulting N-benzylideneethylamine by distillation. The yield is typically 80-89%.[1]

Step B: Synthesis of N-Methylethylamine

Heat 133 g (1.00 mole) of N-benzylideneethylamine with 156 g (1.10 moles) of methyl iodide

in a 300-ml pressure bomb at 100 °C for 24 hours.[1]

Cool the bomb to 50 °C and pour the dark, viscous oil into 200 ml of water.[1]
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Rinse the bomb with three 50-ml portions of water and combine the washings with the main

solution.[1]

Heat the mixture with manual stirring on a steam bath for 20 minutes and then cool in an ice

bath to room temperature.[1]

Extract the mixture with two 75-ml portions of ether.[1]

To liberate the N-methylethylamine, add a solution of 100 g (2.5 moles) of sodium hydroxide

in 100 ml of water to a 1 L Claisen flask and heat to about 100 °C on a steam bath.[1]

Add the aqueous solution of N-methylethylamine hydriodide to the sodium hydroxide solution

over 1.5 hours.[1]

After the addition is complete, heat the final solution for an additional 30 minutes.[1]

Collect the crude N-methylethylamine (b.p. 30–70 °C) in a receiver cooled with a dry

ice/acetone bath.[1]

Purify the crude product by distillation from 25 g of solid potassium hydroxide to yield 49–55

g (83–93%) of N-methylethylamine.[1]

Conclusion
N-Ethylmethylamine is a versatile and indispensable reagent in organic synthesis. Its unique

reactivity allows for its efficient incorporation into a diverse range of molecular architectures,

making it a critical tool for chemists in academia and industry. From the large-scale production

of fine chemicals to the intricate design of novel pharmaceuticals and agrochemicals, the

applications of N-Ethylmethylamine continue to expand, solidifying its position as a key player

in modern chemical innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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